An In-depth Technical Guide on the Biosynthesis of 3-Hydroxycapric Acid in Bacteria
An In-depth Technical Guide on the Biosynthesis of 3-Hydroxycapric Acid in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 3-hydroxycapric acid (also known as 3-hydroxydecanoic acid) in bacteria, with a particular focus on the pathways and methodologies employed in Pseudomonas aeruginosa. This document details the core metabolic pathways, key enzymes, regulatory mechanisms, quantitative production data, and detailed experimental protocols relevant to the study and exploitation of this biosynthetic pathway.
Core Biosynthesis Pathway of (R)-3-Hydroxydecanoic Acid
In Pseudomonas aeruginosa, the biosynthesis of (R)-3-hydroxydecanoic acid is intrinsically linked to the production of rhamnolipids, which are virulence factors and biosurfactants. The pathway hijacks an intermediate from the type II fatty acid synthesis (FAS-II) pathway. The direct product of the core biosynthetic machinery is not free 3-hydroxydecanoic acid, but rather a dimer called 3-(3-hydroxydecanoyloxy)decanoic acid (HAA). Production of the monomeric form is typically achieved through metabolic engineering coupled with subsequent chemical hydrolysis.
The biosynthesis of the precursor molecule, (R)-3-hydroxydecanoyl-acyl carrier protein (ACP), is fed by two primary metabolic routes: the de novo fatty acid synthesis (FAS-II) pathway and the β-oxidation pathway of fatty acids.
Precursor Supply from Fatty Acid Synthesis (FAS-II)
The FAS-II pathway is the primary route for the synthesis of fatty acids in bacteria. It involves a cycle of condensation, reduction, and dehydration reactions to elongate an acyl chain by two carbons per cycle. The key intermediate for 3-hydroxydecanoic acid synthesis is (R)-3-hydroxydecanoyl-ACP, which is formed during the elongation cycle of fatty acid synthesis. In P. aeruginosa, the initiation of fatty acid synthesis is catalyzed by the FabY class of β-ketoacyl ACP synthases, which is a notable difference from the FabH-initiated pathway in E. coli[1].
Precursor Supply from β-Oxidation
The β-oxidation pathway, responsible for the degradation of fatty acids, can also serve as a source of 3-hydroxyacyl-CoA intermediates. In P. aeruginosa, intermediates from the β-oxidation of fatty acids can be channeled into the FAS-II pathway, thereby contributing to the pool of precursors for 3-hydroxydecanoic acid synthesis[2]. Engineering efforts to block the β-oxidation pathway at specific steps have been shown to increase the accumulation of 3-hydroxyalkanoic acids, including 3-hydroxydecanoic acid[3][4][5].
The Central Role of RhlA Acyltransferase
The key enzyme that diverts the (R)-3-hydroxydecanoyl-ACP intermediate from the FAS-II pathway is the RhlA acyltransferase[6][7]. RhlA catalyzes the condensation of two molecules of (R)-3-hydroxydecanoyl-ACP to form one molecule of 3-(3-hydroxydecanoyloxy)decanoate (HAA), the lipid moiety of rhamnolipids[6][7][8]. RhlA is highly selective for 10-carbon acyl-ACP intermediates, acting as a molecular ruler that determines the acyl chain composition of the resulting HAAs[6][7].
Metabolic Engineering for 3-Hydroxydecanoic Acid Production
To produce and accumulate 3-hydroxydecanoic acid, a metabolic engineering strategy is employed in P. aeruginosa. This strategy involves:
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Truncating the Rhamnolipid Biosynthesis Pathway: The genes rhlB and rhlC, which encode for rhamnosyltransferases that add rhamnose moieties to HAA, are knocked out. This prevents the conversion of HAA to rhamnolipids and leads to the accumulation of HAAs in the culture medium.
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Hydrolysis of HAAs: The accumulated HAAs are then harvested and chemically hydrolyzed under alkaline conditions to release the two constituent (R)-3-hydroxydecanoic acid monomers[2][3][9].
The overall engineered pathway is depicted in the following diagram:
Key Enzymes and Their Regulation
RhlA Acyltransferase
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Function: Catalyzes the formation of HAA from two molecules of (R)-3-hydroxydecanoyl-ACP. It exhibits both thioesterase and acyltransferase activities[5].
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Substrate Specificity: Highly specific for 10-carbon β-hydroxyacyl-ACPs[6][7]. It does not utilize β-hydroxydecanoyl-CoA as a substrate[7].
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Kinetics: Detailed kinetic parameters (Km, kcat) for RhlA are not extensively reported in the literature.
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Regulation: The expression of rhlA is part of the rhlAB operon. This operon is under the control of the rhl quorum-sensing system, which is itself regulated by the las quorum-sensing system in P. aeruginosa[10][11]. Expression is typically induced in the stationary phase of growth[12].
Fatty Acid Synthesis (FAS-II) Enzymes
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FabY (β-ketoacyl-ACP synthase): Initiates fatty acid synthesis in P. aeruginosa by condensing acetyl-CoA and malonyl-ACP[1].
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FabA/FabZ (β-hydroxyacyl-ACP dehydratase): FabA is a bifunctional enzyme that catalyzes both the dehydration of β-hydroxyacyl-ACP and the isomerization of trans-2-decenoyl-ACP, which is crucial for unsaturated fatty acid biosynthesis[13][14]. FabZ primarily functions in saturated fatty acid elongation.
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Regulation of FAS-II: The regulation of fatty acid synthesis in P. aeruginosa is complex and not as well understood as in E. coli. The genes for several FAS-II enzymes are organized in operons, such as the fabAB operon[13].
Quantitative Data on Production
Metabolic engineering of P. aeruginosa has led to significant production of HAAs, the precursor to 3-hydroxydecanoic acid. The table below summarizes key quantitative data from published studies.
| Product | Host Strain | Genetic Modifications | Carbon Source | Titer | Reference |
| HAA | P. aeruginosa PAO1 | ΔrhlB, ΔrhlC, β-oxidation pathway knockouts | Palm oil | ~18 g/L | [2][3][9] |
| (R)-3-hydroxyalkanoic acids | P. putida KT2442 | ΔphaC1-phaZ-phaC2, +tesB | Not specified | 0.35 g/L | [9] |
| (R)-3-hydroxydecanoic acid | E. coli | +phaG, +tesB | Not specified | 1.02 g/L | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the production and analysis of 3-hydroxydecanoic acid.
Genetic Engineering of Pseudomonas aeruginosa
The creation of gene knockouts in P. aeruginosa is essential for redirecting metabolic flux. Two-step allelic exchange using a suicide vector is a common method.
Protocol: Gene Knockout in P. aeruginosa via Two-Step Allelic Exchange
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Construct the Suicide Vector:
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Amplify ~500-1000 bp upstream and downstream flanking regions of the target gene (rhlB or rhlC) from P. aeruginosa genomic DNA using PCR.
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Use splicing-by-overlap-extension (SOE) PCR to fuse the upstream and downstream fragments, creating a deletion allele.
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Clone the deletion allele into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB, which confers sucrose (B13894) sensitivity). A suitable vector is pEX18Tc[12].
-
-
Introduce the Vector into P. aeruginosa:
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Transfer the suicide vector from a donor E. coli strain (e.g., SM10) to the recipient P. aeruginosa strain via biparental mating.
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Select for Single-Crossover Merodiploids:
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Plate the conjugation mixture on a selective medium (e.g., PIA containing the appropriate antibiotic for the suicide vector) to select for P. aeruginosa cells that have integrated the plasmid into their chromosome via homologous recombination.
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-
Select for Double-Crossover Mutants:
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Culture the single-crossover mutants in a non-selective medium (e.g., LB broth) to allow for a second recombination event that will excise the plasmid.
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Plate the culture on a medium containing sucrose (e.g., 10% sucrose) to select against cells that retain the sacB gene.
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-
Verify the Deletion:
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Screen sucrose-resistant colonies for the desired deletion using colony PCR with primers flanking the target gene.
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Confirm the deletion by Sanger sequencing of the PCR product.
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A workflow for this process is illustrated below:
More recent methods utilizing CRISPR/Cas9-based genome editing have also been developed for P. aeruginosa and offer a more rapid and efficient alternative[3][6][15][16].
Production and Extraction of HAAs
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Culture the Engineered Strain: Grow the engineered P. aeruginosa strain (e.g., ΔrhlBΔrhlC) in a suitable production medium. A mineral salt medium supplemented with a carbon source like palm oil or glycerol (B35011) is effective[3]. Culture for 72-96 hours at 37°C with shaking.
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Extract HAAs:
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Centrifuge the culture to pellet the cells.
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Acidify the supernatant to a pH of 2-3 with HCl.
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Extract the acidified supernatant twice with an equal volume of ethyl acetate.
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Pool the organic phases and evaporate the solvent to obtain the crude HAA extract.
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Hydrolysis of HAAs to 3-Hydroxydecanoic Acid
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Alkaline Hydrolysis: Resuspend the crude HAA extract in a solution of 0.5 M NaOH[2][3][9].
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Incubation: Heat the mixture at 80°C for 2.5 hours to hydrolyze the ester bond of the HAA dimer[2][3][9].
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Acidification and Extraction: Cool the reaction mixture and acidify to pH 2-3 with HCl. Extract the resulting 3-hydroxydecanoic acid with ethyl acetate.
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Purification: The extracted 3-hydroxydecanoic acid can be further purified using silica (B1680970) gel chromatography if necessary.
Analysis of 3-Hydroxydecanoic Acid by GC-MS
Protocol: GC-MS Analysis of 3-Hydroxydecanoic Acid
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Derivatization:
-
Evaporate the solvent from the extracted sample under a stream of nitrogen.
-
To the dry residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
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Heat the mixture at 80°C for 1 hour to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
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GC Conditions (Representative):
-
Column: HP-5MS capillary column (or equivalent).
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Injector Temperature: 250°C.
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Oven Program: Initial temperature of 80°C for 5 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.
-
-
MS Conditions (Representative):
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Ionization Mode: Electron Impact (EI).
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Scan Range: m/z 50-500.
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-
-
Quantification:
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Identify the TMS-derivatized 3-hydroxydecanoic acid peak by its retention time and mass spectrum.
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Quantify the amount of product by comparing the peak area to a standard curve prepared with authentic 3-hydroxydecanoic acid standard.
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In Vitro RhlA Enzyme Assay (Representative Protocol)
While a standardized, detailed protocol is not widely published, a plausible assay can be constructed based on the work of Zhu and Rock (2008)[6][8].
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Preparation of Substrate ((R)-3-hydroxydecanoyl-ACP):
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This is the most challenging step as the substrate is not commercially available. It must be synthesized enzymatically.
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Express and purify the required FAS enzymes: acyl carrier protein (ACP), FabH, and FabG from E. coli.
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The synthesis reaction would involve incubating apo-ACP with ACP synthase and coenzyme A to produce holo-ACP.
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Then, in a reaction mixture containing holo-ACP, malonyl-CoA, acetyl-CoA, FabH, and FabG, with NADPH as a reductant, (R)-3-hydroxydecanoyl-ACP can be synthesized through several rounds of the FAS-II cycle. The specific conditions would need to be optimized to favor the C10 intermediate.
-
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RhlA Enzyme Reaction:
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Express and purify His-tagged RhlA from E. coli.
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In a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), combine the purified RhlA enzyme with the enzymatically synthesized (R)-3-hydroxydecanoyl-ACP substrate.
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Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
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Product Detection and Analysis:
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Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).
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Extract the lipid products (HAAs) with ethyl acetate.
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Analyze the extracted products by thin-layer chromatography (TLC) or LC-MS to detect the formation of HAA. For quantitative analysis, radiolabeled substrates could be used.
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Conclusion
The biosynthesis of 3-hydroxycapric acid in bacteria, particularly through the metabolic engineering of Pseudomonas aeruginosa, presents a promising route for the production of this valuable chiral molecule. The pathway leverages the native fatty acid synthesis machinery and the unique activity of the RhlA acyltransferase. By truncating the downstream rhamnolipid synthesis pathway, significant quantities of the HAA precursor can be produced and subsequently hydrolyzed to yield (R)-3-hydroxydecanoic acid. This technical guide provides researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to explore and utilize this biosynthetic pathway. Further research into the kinetic properties of RhlA and optimization of the fermentation and hydrolysis processes will be key to advancing the industrial viability of this production method.
References
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- 2. journals.asm.org [journals.asm.org]
- 3. CRISPR/Cas9-based Genome Editing of Pseudomonas aeruginosa | Springer Nature Experiments [experiments.springernature.com]
- 4. Fatty Acid Biosynthesis in Pseudomonas aeruginosa Is Initiated by the FabY Class of β-Ketoacyl Acyl Carrier Protein Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CRISPR/Cas9-based Genome Editing of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. RhlA Converts β-Hydroxyacyl-Acyl Carrier Protein Intermediates in Fatty Acid Synthesis to the β-Hydroxydecanoyl-β-Hydroxydecanoate Component of Rhamnolipids in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precision-engineering the Pseudomonas aeruginosa genome with two-step allelic exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An expanded CRISPR–Cas9-assisted recombineering toolkit for engineering genetically intractable Pseudomonas aeruginosa isolates | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fatty acid biosynthesis in Pseudomonas aeruginosa: cloning and characterization of the fabAB operon encoding beta-hydroxyacyl-acyl carrier protein dehydratase (FabA) and beta-ketoacyl-acyl carrier protein synthase I (FabB) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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